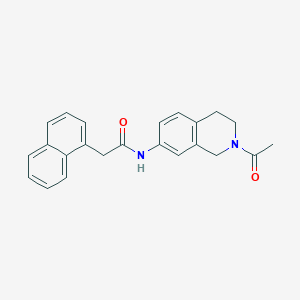

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide

CAS No.: 955757-98-9

Cat. No.: VC7541257

Molecular Formula: C23H22N2O2

Molecular Weight: 358.441

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955757-98-9 |

|---|---|

| Molecular Formula | C23H22N2O2 |

| Molecular Weight | 358.441 |

| IUPAC Name | N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-naphthalen-1-ylacetamide |

| Standard InChI | InChI=1S/C23H22N2O2/c1-16(26)25-12-11-17-9-10-21(13-20(17)15-25)24-23(27)14-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,13H,11-12,14-15H2,1H3,(H,24,27) |

| Standard InChI Key | IBNDCQNDCMYVIB-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Analysis

The molecule’s backbone consists of a 1,2,3,4-tetrahydroisoquinoline system, a partially saturated variant of the isoquinoline alkaloid scaffold. The tetrahydroisoquinoline core is acetylated at the 2-position, introducing a ketone functional group that enhances rigidity and influences electronic distribution . At the 7-position of this core, an acetamide linker bridges the tetrahydroisoquinoline to a naphthalen-1-yl group, a polyaromatic hydrocarbon known for its planar geometry and π-π stacking potential .

Key structural features include:

-

Tetrahydroisoquinoline moiety: Provides a bicyclic framework that mimics natural alkaloids, often associated with central nervous system (CNS) activity .

-

Acetyl group (2-position): Stabilizes the partial saturation of the isoquinoline ring through electron-withdrawing effects, potentially modulating receptor binding .

-

Naphthalen-1-yl acetamide (7-position): Introduces steric bulk and lipophilicity, factors critical for membrane permeability and target engagement .

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 358.4 g/mol | |

| CAS Registry Number | 955757-98-9 | |

| Solubility (aqueous) | Not available | |

| LogP (predicted) | ~3.2 (estimated via analog data) |

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for this compound is published, retrosynthetic analysis suggests a multi-step approach analogous to related tetrahydroisoquinoline acetamides . A plausible route involves:

-

Tetrahydroisoquinoline core formation: Cyclization of phenethylamine derivatives via Bischler-Napieralski reaction, followed by reduction .

-

Acetylation at C2: Treatment with acetic anhydride or acetyl chloride under basic conditions .

-

Naphthalen-1-yl acetamide coupling: Amide bond formation between the 7-amino group of the tetrahydroisoquinoline and 2-(naphthalen-1-yl)acetic acid using carbodiimide coupling agents .

Analytical Characterization

Hypothetical characterization data, inferred from structural analogs , would likely include:

-

NMR spectroscopy:

-

: Distinct signals for naphthalene protons (δ 7.2–8.2 ppm), tetrahydroisoquinoline methylene groups (δ 2.5–3.5 ppm), and acetyl methyl (δ 2.1 ppm).

-

: Carbonyl resonances near δ 170 ppm (acetamide) and δ 205 ppm (acetyl ketone).

-

-

Mass spectrometry: ESI-MS molecular ion peak at m/z 359.4 [M+H] .

-

HPLC purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Antioxidant Activity

The naphthalen-1-yl group may contribute to radical scavenging via delocalization of unpaired electrons, analogous to vitamin C’s antioxidant mechanism . In vitro DPPH assays could quantify this activity, though experimental data remain unreported.

Research Gaps and Future Directions

Unaddressed Pharmacokinetic Parameters

-

Solubility and bioavailability: The compound’s high logP (~3.2) suggests poor aqueous solubility, necessitating formulation studies (e.g., nanoemulsions, cyclodextrin complexes) .

-

Metabolic stability: Potential cytochrome P450 interactions and phase II conjugation pathways require investigation using liver microsomal assays .

Target Validation and Optimization

-

Computational docking: Molecular modeling against DHFR (PDB: 1U72) and CDK2 (PDB: 1HCL) could identify binding poses and guide structure-activity relationship (SAR) studies .

-

Peripheral substituent modulation: Replacing the naphthalene with heteroaromatic groups (e.g., indole, quinoline) may enhance target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume